2-Hydrazinylthiazolo[5,4-b]pyridine
Overview
Description
2-Hydrazinylthiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This compound is characterized by a fused thiazole and pyridine ring system, which imparts unique chemical and biological properties. It has been studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent .
Mechanism of Action
Target of Action
It’s known that thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting they may interact with purine-binding proteins.
Mode of Action
It’s known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting they may affect multiple biochemical pathways.
Pharmacokinetics
The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the lipinski and veber rules , which are commonly used to predict the drug-like properties of a compound, including its likely ADME characteristics.
Result of Action
It’s known that thiazolo[4,5-b]pyridines exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 2-Hydrazinylthiazolo[5,4-b]pyridine may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydrazinylthiazolo[5,4-b]pyridine are largely defined by its interactions with various enzymes, proteins, and other biomolecules. The compound has exhibited good antimycobacterial activity against Mtb, an H37Rv strain . The active compounds showed a strong binding score with KasA protein of Mtb .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . In vitro cytotoxicity of active molecules has been observed against Human Embryonic Kidney Cell lines (HEK293t) using MTT assay .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The in silico analyses of the pyridine appended 2-hydrazinylthiazolo derivatives have been studied to find the mode of binding of the active compounds with KasA protein of Mtb .
Preparation Methods
The synthesis of 2-Hydrazinylthiazolo[5,4-b]pyridine typically involves the cyclization of thiazole derivatives with pyridine precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone, followed by cyclization . Industrial production methods often employ multicomponent reactions and environmentally friendly catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
2-Hydrazinylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates potential antitumor activity, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Hydrazinylthiazolo[5,4-b]pyridine can be compared with other thiazole and pyridine derivatives:
2-Hydrazinylthiazole: Similar in structure but lacks the fused pyridine ring, resulting in different biological activities.
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with distinct pharmacological properties.
Pyridine derivatives: Compounds like nicotinonitrile exhibit different reactivity and applications due to the absence of the thiazole ring.
The uniqueness of this compound lies in its fused ring system, which imparts a combination of properties from both thiazole and pyridine, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylhydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-4-2-1-3-8-5(4)11-6/h1-3H,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQTLQQHWLTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431440 | |
Record name | Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57135-11-2 | |
Record name | 2-Hydrazinylthiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57135-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.